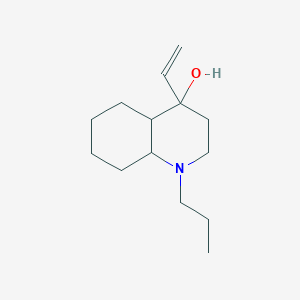

4-Ethenyl-1-propyldecahydroquinolin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

62233-86-7 |

|---|---|

Molecular Formula |

C14H25NO |

Molecular Weight |

223.35 g/mol |

IUPAC Name |

4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |

InChI |

InChI=1S/C14H25NO/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15/h4,12-13,16H,2-3,5-11H2,1H3 |

InChI Key |

SZZSWHVOQAQEAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(C2C1CCCC2)(C=C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 4 Ethenyl 1 Propyldecahydroquinolin 4 Ol Derivatives

Stereoselective and Stereodivergent Approaches to the Decahydroquinoline (B1201275) Core

The decahydroquinoline scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. Its three-dimensional structure is defined by the stereochemistry at the ring fusion and at various substituted positions. Consequently, the development of synthetic methods that allow for precise control over these stereocenters is of paramount importance.

Enantioselective Synthesis for Chiral Decahydroquinoline Frameworks

Achieving an enantiomerically pure or enriched decahydroquinoline core is a critical step in the synthesis of chiral molecules like 4-Ethenyl-1-propyldecahydroquinolin-4-ol. Several strategies have been developed to introduce chirality effectively.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. youtube.com The auxiliary is later removed to yield the chiral product. For the synthesis of chiral decahydroquinoline frameworks, chiral auxiliaries such as those derived from phenylglycinol can be employed. nih.gov

In a hypothetical approach towards this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of key stereocenters. For instance, a Strecker reaction employing (R)-phenylglycinol as a chiral auxiliary can be used to synthesize chiral α-amino acids, which are versatile building blocks. nih.gov This methodology could be adapted to create a chiral amine precursor that, upon further transformations, would form the decahydroquinoline ring with a defined stereochemistry at the C2 position. The diastereoselectivity of subsequent cyclization and functionalization steps would be influenced by the stereocenter established by the chiral auxiliary.

Table 1: Key Steps in a Hypothetical Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagent/Condition | Expected Outcome |

| 1 | Attachment of Chiral Auxiliary | (R)-phenylglycinol | Formation of a chiral imine or related intermediate |

| 2 | Stereoselective Reaction | e.g., Cyanide addition | Diastereoselective formation of a new stereocenter |

| 3 | Cyclization | Intramolecular reaction | Formation of the chiral decahydroquinoline precursor |

| 4 | Removal of Auxiliary | e.g., Hydrogenolysis | Release of the enantioenriched decahydroquinoline core |

Catalytic kinetic resolution is an efficient method for obtaining enantiomerically enriched compounds from a racemic mixture. whiterose.ac.uk This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the product. researchgate.net

For the synthesis of optically active decahydroquinolines, a kinetic resolution of a racemic mixture of a suitable precursor, such as a dihydroquinoline, can be employed. nih.govnih.gov For example, N-Boc-2-aryldihydroquinolines can be subjected to kinetic resolution using a chiral ligand like sparteine (B1682161) in combination with an organolithium reagent. nih.gov This approach can yield highly enantioenriched 1,2-dihydroquinolines, which can then be further elaborated to the desired decahydroquinoline structure. nih.govnih.gov Subsequent reduction of the enantioenriched dihydroquinoline would provide access to the corresponding optically active tetrahydroquinoline and, ultimately, the decahydroquinoline core. nih.gov

Asymmetric catalysis offers a direct and atom-economical route to chiral compounds. nih.gov The use of chiral catalysts can facilitate the enantioselective formation of the decahydroquinoline ring system itself. nih.govresearchgate.net For instance, chiral iridium catalysts have been successfully used for the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov These chiral dihydroquinolines are valuable intermediates that can be further reduced to access enantioenriched decahydroquinolines.

Another powerful approach is the use of rhodium catalysts in asymmetric conjugate additions to form tetrahydroquinolines. nih.gov This methodology allows for the combinatorial variation of substituents on the tetrahydroquinoline ring, providing a flexible entry to a range of derivatives. nih.gov By carefully selecting the appropriate chiral ligand and reaction conditions, it is possible to control the absolute stereochemistry of the newly formed stereocenters.

Diastereoselective Control in Decahydroquinoline Ring Formation and Functionalization

The fusion of the two rings in a decahydroquinoline system can be either cis or trans, leading to significantly different molecular conformations. The stereochemical outcome of the ring-forming reaction is often dictated by the reaction mechanism and the nature of the starting materials and reagents.

A diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933) has been developed via a Knoevenagel condensation followed by an intramolecular lactam formation. nih.govnih.gov In this strategy, the stereochemistry of the substituents is controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.govnih.gov Conversely, other synthetic routes may favor the formation of the trans-fused isomer. The choice of reducing agent in the final hydrogenation step of a bicyclic precursor can also influence the cis/trans ratio of the resulting decahydroquinoline.

The functionalization of the decahydroquinoline ring must also be performed with high regiocontrol. The choice of base, solvent, and catalyst can direct the functionalization to a specific position on the ring. rsc.org For instance, in the lithiation of N-Boc-2-aryldihydroquinolines, electrophilic trapping occurs exclusively at the C4 position. nih.govnih.gov Such regiocontrolled functionalization is essential for introducing the ethenyl and hydroxyl groups at the C4 position of the target molecule.

Table 2: Comparison of Strategies for Ring Fusion Stereocontrol

| Strategy | Key Feature | Predominant Isomer | Reference Example |

| Knoevenagel Condensation/Intramolecular Cyclization | Starting from a cis-substituted cyclohexene | cis | Synthesis of a 3,7,8-trisubstituted cis-decahydroquinoline. nih.govnih.gov |

| Catalytic Hydrogenation | Choice of catalyst and substrate | Varies (can be tuned for cis or trans) | General method for reducing quinoline (B57606) precursors |

| Diels-Alder Reaction | Cycloaddition of a diene and dienophile | Predominantly cis | Formation of a cis-fused adduct. nih.gov |

Diastereomeric Ratios in Key Cyclization and Addition Reactions

Control over stereochemistry is paramount in the synthesis of complex molecules like decahydroquinolines, which can exist as cis- or trans-fused diastereomers, each with multiple potential stereocenters. The diastereomeric ratio of products is highly dependent on the reaction conditions, catalysts, and substrates employed in key cyclization and addition steps.

For instance, in the construction of substituted piperidines, a core component of the decahydroquinoline system, the choice of catalyst and reaction conditions can dramatically influence the stereochemical outcome. In a Knoevenagel condensation designed to build the decahydroquinoline ring system, standard conditions initially yielded a 1:1 diastereomeric ratio. However, by modifying the conditions—specifically, by adding 4 Å molecular sieves and lowering the temperature to 0 °C—the formation of the undesired trans-product was suppressed, improving the cis:trans ratio to 4:1. nih.gov Further optimization using a Diels-Alder approach for a similar system yielded a predominantly cis-configured product with a 10:1 cis:trans ratio. nih.gov

Similarly, cascade reactions leading to highly substituted tetrahydropyridines, which are precursors to decahydroquinolines, demonstrate exceptional diastereoselectivity. A one-pot sequence involving rhodium(I)-catalyzed C–H activation, alkyne coupling, electrocyclization, and reduction can produce hexasubstituted products as a single detectable diastereomer (>95% diastereomeric purity). nih.gov The control is attributed to the specific sequence of bond formations and the steric environment of the intermediates. nih.gov However, this high selectivity can be sensitive to sterically demanding substrates; for example, a tert-butyl substituted product showed a diminished ratio of 10:5:3. nih.gov

The following table summarizes how reaction parameters can influence diastereoselectivity in the formation of cyclic nitrogen heterocycles relevant to the decahydroquinoline framework.

| Reaction Type | Substrate/Precursor | Key Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Cyclohexanone derivative and malonate | Piperidine (B6355638), Benzene, reflux | 1:1 | nih.gov |

| Knoevenagel Condensation | Cyclohexanone derivative and malonate | Piperidine, 4 Å MS, 0 °C | 4:1 (cis:trans) | nih.gov |

| Diels-Alder Reaction | Diene 7 and acrolein | Toluene, 110 °C, sealed tube | 10:1 (cis:trans) | nih.gov |

| Intramolecular Aldol (B89426) Cyclization | Aldehyde 9 | DBU, Benzene, reflux | Selective for cis-fused enone 10c | mdpi.com |

| Cascade C-H Activation/Cyclization | α,β-Unsaturated imines and alkynes | Rh(I) catalyst, then NaBH4/TFA | >95:5 for most substrates | nih.gov |

Divergent Synthesis of Decahydroquinoline Stereoisomers from Common Precursors

Divergent synthesis is an efficient strategy that allows for the generation of a library of structurally related compounds, such as stereoisomers, from a single common intermediate. researchgate.net This approach is particularly valuable for exploring structure-activity relationships in drug discovery and for the total synthesis of natural product families. In the context of decahydroquinolines, divergent strategies enable access to various cis- and trans-fused isomers with different substituent stereochemistries.

A notable example is the divergent total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A. mdpi.comnih.gov Both syntheses proceed from a shared key intermediate, a hexahydro-2H-quinoline derivative (11), which is prepared in several steps. mdpi.com From this common precursor, different reaction pathways are employed to install the remaining functionality and establish the final stereochemistry of each target alkaloid. mdpi.comnih.gov This highlights how a single, carefully designed intermediate can serve as a branching point to access multiple, distinct members of the decahydroquinoline family. mdpi.com

Another powerful illustration of divergent synthesis involves using a common precursor to access various aminocyclitols and azepanes through Ring-Closing Metathesis (RCM) as the key branching step. rsc.org Similarly, all stereoisomers of the natural product centrolobine (B73297) were synthesized from a common precursor by manipulating protecting groups and reaction conditions in the final steps to control the stereochemical outcome. nih.gov This level of control is achieved by leveraging different reagents or reaction conditions that favor the formation of one stereoisomer over another, often by influencing the conformational preferences of the intermediates. nih.govresearchgate.net

| Common Precursor | Reaction/Conditions | Product Stereoisomer | Synthetic Goal | Reference |

|---|---|---|---|---|

| Intermediate 11 | Hydrogenation, then deprotection | ent-cis-195A (decahydroquinoline) | Poison Frog Alkaloid Synthesis | mdpi.com |

| Series of functional group interconversions | cis-211A (decahydroquinoline) | Poison Frog Alkaloid Synthesis | mdpi.com | |

| Racemic Achmatowicz Product | NHC Catalyst (A), Acylation | Dihydropyranone Isomer 1 | Divergent generation of all 4 stereoisomers | researchgate.net |

| NHC Catalyst (B), Acylation | Dihydropyranone Isomer 2 | researchgate.net |

Key Organic Transformations in Decahydroquinoline Construction Relevant to this compound

Michael-type Conjugate Additions and Subsequent Intramolecular Cyclizations

The Michael reaction, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile (a Michael donor, typically an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orgorganic-chemistry.org This transformation is highly effective for constructing the carbon skeleton required for the decahydroquinoline core.

In a typical sequence, a Michael addition is followed by an intramolecular cyclization, such as an aldol condensation or Mannich reaction, to form the heterocyclic ring. researchgate.net For example, the conjugate addition of a suitable carbon nucleophile to a cyclohexenone derivative can establish a key side chain. Subsequent intramolecular cyclization of this intermediate can then form the piperidine ring, yielding the bicyclic decahydroquinoline framework. The reaction is thermodynamically driven by the formation of stable σ-bonds. libretexts.orglibretexts.org The stereochemical outcome of both the initial conjugate addition and the subsequent cyclization can often be controlled to produce specific diastereomers. researchgate.net

Ring-Closing Metathesis (RCM) in the Construction of Bicyclic and Tricyclic Decahydroquinoline Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic and polycyclic systems, including nitrogen-containing heterocycles. wikipedia.orgnih.gov The reaction utilizes ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, to form a cyclic alkene from a diene precursor with the concomitant release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org

For the synthesis of decahydroquinoline systems, RCM can be employed to form either the carbocyclic or the heterocyclic ring. A common strategy involves preparing an acyclic precursor containing two terminal alkene functionalities, such as a diallylamine (B93489) derivative. organic-chemistry.org Upon exposure to an RCM catalyst, the precursor undergoes intramolecular cyclization to form a dihydropyridine (B1217469) or a tetrahydropyridine (B1245486), which can then be hydrogenated to the corresponding decahydroquinoline. organic-chemistry.org This method is valued for its high functional group tolerance and its ability to form rings of various sizes, from 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org RCM has proven instrumental in the synthesis of complex macrocycles and bicyclic alkaloids. nih.govdrughunter.com

Diels-Alder and Hetero Diels-Alder Reactions for Nitrogen Heterocycle Formation

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene derivative. wikipedia.orgmasterorganicchemistry.com This reaction is exceptionally reliable for constructing six-membered rings with excellent control over regio- and stereochemistry. wikipedia.org A key variant, the hetero-Diels-Alder reaction, involves a diene or dienophile containing a heteroatom, providing a direct route to six-membered heterocycles. organic-chemistry.org

In the context of decahydroquinoline synthesis, an imine can act as the dienophile in a reaction with a conjugated diene. This aza-Diels-Alder reaction forms a tetrahydropyridine ring directly. Subsequent reduction of the double bond furnishes the piperidine portion of the decahydroquinoline core. Alternatively, a standard Diels-Alder reaction can form a cyclohexene ring, which is later elaborated to introduce the nitrogen atom and complete the bicyclic system. The stereoselectivity of the reaction is governed by the "endo rule," which favors the formation of the kinetic product due to secondary orbital interactions. organic-chemistry.org

Vinylogous Mukaiyama-Mannich Reactions for Stereocontrolled Carbon-Carbon Bond Formation

The vinylogous Mukaiyama-Mannich reaction is a powerful tool for stereocontrolled carbon-carbon bond formation. nih.gov It represents a direct and efficient method for synthesizing δ-amino-α,β-unsaturated carbonyl compounds, which are valuable precursors for complex nitrogen-containing molecules. nih.gov This reaction involves the addition of a silyl (B83357) enol ether to an imine, catalyzed by a Lewis acid or an organocatalyst, to create a new stereocenter at a position remote from the activating group. nih.govnih.gov

Selective Reduction and Hydroboration-Oxidation Strategies in Decahydroquinoline Synthesis

The construction of the saturated decahydroquinoline core from its aromatic precursor, quinoline, requires selective reduction strategies. Catalytic asymmetric hydrogenation is a premier method for this transformation, allowing for high levels of stereocontrol. acs.orgacs.org Chiral catalysts, particularly those based on transition metals like iridium and ruthenium, are employed to control the stereochemistry of the newly formed chiral centers in the piperidine ring. acs.orgacs.org For instance, chiral phosphoric acid catalysts can promote the asymmetric transfer hydrogenation of substituted quinolines, yielding tetrahydroquinolines with high enantioselectivity. acs.orgrsc.org Complete reduction to the decahydroquinoline skeleton can be achieved under more forcing conditions or with specific catalysts, though controlling the cis/trans stereochemistry of the ring fusion remains a significant challenge. nih.gov

Hydroboration-oxidation is a powerful, two-step reaction that results in the anti-Markovnikov addition of water across a double bond. wikipedia.orgyoutube.com This reaction is highly stereospecific, with the hydrogen and hydroxyl groups being added in a syn fashion to the same face of the alkene. wikipedia.org In the context of decahydroquinoline synthesis, this strategy is valuable for introducing hydroxyl groups at specific positions if an unsaturated precursor is available. A synthetic route could involve the partial reduction of a quinoline derivative to leave a double bond within the carbocyclic ring, which could then undergo hydroboration-oxidation. Alternatively, an existing substituent with a double bond could be modified. For example, hydroboration-oxidation of a vinyl or allyl group on a pre-formed decahydroquinoline ring would yield a primary or secondary alcohol, respectively, with predictable regiochemistry and stereochemistry. nih.govyoutube.com

Table 1: Comparison of Reduction Strategies for Quinoline Derivatives

| Method | Catalyst/Reagent | Product | Key Features | Citations |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Chiral Tetrahydroquinoline | High enantioselectivity; mild conditions. | rsc.org |

| Catalytic Asymmetric Hydrogenation | Chiral Cationic Ru(II) Complexes / H₂ | Chiral Tetrahydroquinoline | Excellent enantiomeric excess (>99% ee); full conversion. | acs.org |

| Borane-Catalyzed Hydrogenation | B(C₆F₅)₃ / Dihydrophenanthridine / H₂ | Tetrahydroquinoline | Competes with a racemic pathway but can achieve high yields. | acs.orgnih.gov |

Biomimetic and Hybrid Synthetic Pathways Towards Decahydroquinolines

Biomimetic synthesis attempts to replicate nature's synthetic strategies in the laboratory. For quinoline and decahydroquinoline alkaloids, these pathways often originate from amino acid precursors like tryptophan. acs.orgresearchgate.net The biosynthesis of many quinoline alkaloids involves the condensation of a tryptophan-derived metabolite, such as 3-hydroxyanthranilic acid, with a unit like malonyl-SCoA, followed by cyclization. researchgate.net Laboratory syntheses can mimic these cascades. For example, one-pot syntheses of related tetrahydroisoquinoline alkaloids have been achieved in phosphate (B84403) buffer, mimicking physiological conditions through a Pictet-Spengler type reaction between dopamine (B1211576) and an aldehyde. nih.gov

Hybrid pathways combine biomimetic steps with classic organic reactions to build the decahydroquinoline framework. A common biomimetic approach involves an intramolecular cyclization that resembles key steps in the natural formation of amphibian decahydroquinoline alkaloids. acs.org These strategies can provide rapid access to the core structure, which can then be modified using standard synthetic methods to achieve the desired substitution pattern.

Functionalization and Derivatization Strategies for Specific Substituents in this compound

Methodologies for Ethenyl Group Introduction and Manipulation at C-4

The introduction of the ethenyl (vinyl) group at the C-4 position to create a quaternary center is most effectively accomplished through the nucleophilic addition of a vinyl organometallic reagent to a decahydroquinolin-4-one precursor. A vinyl Grignard reagent (vinylmagnesium bromide) is a common choice for this transformation. beilstein-journals.org The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tertiary alcohol upon workup and installing the vinyl group. The stereoselectivity of this addition can often be controlled by the existing stereocenters in the decahydroquinoline ring, leading to a diastereoselective synthesis. beilstein-journals.orgnih.gov

Once installed, the ethenyl group is available for further chemical manipulation. These transformations allow for the introduction of new functional groups and stereocenters.

Asymmetric Dihydroxylation : The Sharpless Asymmetric Dihydroxylation (SAD) can convert the vinyl group into a vicinal diol with high enantioselectivity. This reaction provides a route to complex, highly oxygenated derivatives. rsc.org

Epoxidation : The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of substituents at the C-4 side chain.

Oxidative Cleavage : Treatment with ozone (O₃) followed by a reductive workup would cleave the double bond to yield a C-4-formyl derivative, providing a handle for further carbon-carbon bond-forming reactions.

Selective Alkylation Strategies for N-Propyl Moiety Introduction

The introduction of the N-propyl group onto the secondary amine of the decahydroquinoline ring can be achieved through two primary strategies: direct alkylation or reductive amination.

Direct Alkylation : This method involves the reaction of the decahydroquinoline with a propyl electrophile, such as propyl bromide or propyl iodide, typically in the presence of a base to neutralize the generated acid. A significant challenge is preventing overalkylation to form a quaternary ammonium (B1175870) salt. The use of specific bases, such as cesium carbonate, or controlled reaction conditions can improve the selectivity for mono-N-alkylation. google.com

Reductive Amination : This is often the preferred method for its high selectivity and mild conditions. The decahydroquinoline is reacted with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the N-propyl amine. youtube.comorganic-chemistry.org Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde but readily reduce the more electrophilic iminium ion. youtube.comyoutube.com This method avoids the use of alkyl halides and often gives high yields of the desired secondary amine. rsc.org

Table 2: Comparison of N-Propylation Strategies

| Method | Reagents | Advantages | Disadvantages | Citations |

| Direct Alkylation | Propyl bromide, Base (e.g., K₂CO₃, Cs₂CO₃) | Simple reagents. | Risk of overalkylation; may require harsh conditions. | google.com |

| Reductive Amination | Propanal, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation; mild conditions; one-pot procedure. | Requires an aldehyde and a specific reducing agent. | organic-chemistry.orgyoutube.com |

Stereoselective Hydroxylation and Derivatization at the Quaternary C-4 Position

The term "stereoselective hydroxylation" at the C-4 position, in the context of forming the target compound, primarily refers to the stereocontrolled creation of the tertiary alcohol during the construction of the quaternary center. As discussed in section 2.4.1, the most practical route to install both the ethenyl and hydroxyl groups at C-4 simultaneously is the diastereoselective addition of a vinyl Grignard reagent to a decahydroquinolin-4-one. The facial selectivity of this attack, guided by the steric and electronic environment of the ketone, dictates the stereochemistry of the resulting tertiary alcohol. Direct oxidation of a pre-existing C-4 quaternary carbon to introduce a hydroxyl group is an exceptionally challenging transformation and is not a standard synthetic route.

Once the tertiary alcohol at C-4 is formed, it can be further modified through derivatization . Due to steric hindrance, tertiary alcohols can be less reactive than primary or secondary alcohols. However, several reactions are possible:

Esterification : The hydroxyl group can be converted to an ester by reaction with an acyl chloride (e.g., benzoyl chloride) or an anhydride (B1165640) in the presence of a base like pyridine (B92270) or DMAP. libretexts.org

Etherification : Formation of an ether can be achieved under specific conditions, for example, by deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Silylation : The alcohol can be protected or derivatized by converting it to a silyl ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is often done to increase volatility for gas chromatography analysis or to protect the hydroxyl group during subsequent synthetic steps.

Advanced Stereochemical and Conformational Studies of Decahydroquinoline Systems

Configurational Assignment via Advanced X-ray Crystallography for Decahydroquinoline (B1201275) Derivatives

The definitive, unambiguous determination of a molecule's three-dimensional structure is most reliably achieved through single-crystal X-ray crystallography. rsc.org This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the absolute configurational assignment of all stereocenters within the crystal lattice. For complex cyclic systems like decahydroquinoline derivatives, X-ray analysis is indispensable for resolving stereochemical ambiguities that may be challenging to assign solely by spectroscopic methods. nih.gov

In the context of 4-Ethenyl-1-propyldecahydroquinolin-4-ol , an X-ray crystallographic study would elucidate several critical features:

Absolute Configuration of Stereocenters: The analysis would assign the absolute configuration (R/S) for the chiral centers, including the carbon bearing the hydroxyl and ethenyl groups (C4), and the carbons at the ring junction (C4a and C8a).

Conformation in the Solid State: The study reveals the preferred conformation of the molecule in the crystalline state, showing the precise orientation of the N-propyl group and the axial or equatorial positioning of the C4 substituents. nih.gov

The data obtained from such an analysis are typically presented in a detailed crystallographic information file (CIF), with key parameters summarized as follows.

Table 1: Representative Crystallographic Data for a Decahydroquinoline Derivative This table presents hypothetical data to illustrate the typical output of an X-ray crystallography experiment.

| Parameter | Value |

| Chemical Formula | C₁₄H₂₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 15.450 |

| c (Å) | 9.875 |

| β (°) | 105.5 |

| Volume (ų) | 1490.0 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C4-O, Å) | 1.43 |

| Key Bond Angle (O-C4-Cvinyl, °) | 109.5 |

Detailed Conformational Analysis and Dynamics of Decahydroquinolines

While X-ray crystallography provides a static picture of the molecule in the solid state, decahydroquinoline systems in solution exist in a dynamic equilibrium of multiple conformations. A thorough understanding of these conformational preferences and the energy barriers between them is crucial. This is achieved through a combination of advanced spectroscopic techniques and computational modeling.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone for analyzing molecular structure and conformation in solution. wikipedia.org Unlike 1D NMR, 2D NMR experiments reveal correlations between different nuclei, providing powerful insights into connectivity and spatial relationships. harvard.eduweizmann.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). libretexts.org For This compound , COSY spectra would map the connectivity within the propyl group, the ethenyl group, and trace the proton-proton networks throughout the two rings of the decahydroquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms, enabling unambiguous assignment of both ¹H and ¹³C signals. wikipedia.orgcreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most powerful NMR techniques for conformational analysis. weizmann.ac.il It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.orgcreative-biostructure.com Cross-peaks in a NOESY spectrum provide direct evidence for specific conformations. For instance, a NOESY correlation between a proton on the N-propyl group and an axial proton within the ring system would provide strong evidence for a particular orientation of the substituent.

Computational chemistry complements experimental data by providing a theoretical framework for understanding conformational preferences. researchgate.net Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a molecule. nih.govresearchgate.net This allows for the calculation of the relative energies of different possible conformers (e.g., chair-chair, boat-chair) and the energy barriers for interconversion, providing a quantitative measure of their relative populations at equilibrium.

Table 2: Calculated Relative Energies of Potential Conformers of a Substituted Decahydroquinoline This table presents hypothetical data from a computational study to illustrate conformational preferences.

| Conformer Description (cis-fused) | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

| Chair-Chair, C4-Ethenyl Equatorial | N1-C2-C3-C4 = -55.2 | 0.00 (most stable) |

| Chair-Chair, C4-Ethenyl Axial | N1-C2-C3-C4 = -54.8 | +2.5 |

| Chair-Boat | N1-C2-C3-C4 = -15.1 | +5.8 |

The conformational behavior of the decahydroquinoline system is profoundly influenced by two main factors: the stereochemistry of the ring fusion and the nature of its substituents. rsc.org

Ring Fusion Stereochemistry: As seen in the parent decalin system, a trans-fusion locks the two chair rings into a rigid conformation where ring inversion is not possible. libretexts.org In contrast, a cis-fused decahydroquinoline is conformationally mobile and can undergo ring inversion, leading to two distinct chair-chair conformers. youtube.commasterorganicchemistry.com The equilibrium between these two conformers is then dictated by the steric demands of the substituents.

Substituent Effects: The size and position of substituents play a critical role in determining the most stable conformation by minimizing unfavorable steric interactions. In This compound , the N-propyl group introduces significant steric bulk around the nitrogen atom. This group will preferentially adopt a position that minimizes steric clashes with the rest of the ring system. rsc.orgrsc.org Similarly, the C4-substituents (ethenyl and hydroxyl) will have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial hydrogens or substituents on the ring.

Beyond simple steric bulk, more subtle electronic interactions, known as stereoelectronic effects, can exert significant control over conformation. baranlab.orgresearchgate.net These effects arise from the spatial orientation of orbitals. For example, hyperconjugation (the interaction of a filled bonding orbital with an adjacent empty anti-bonding orbital) can stabilize certain conformations over others.

A particularly relevant interaction in a molecule like This compound is allylic 1,3-strain (A¹,³ strain) . wpmucdn.com This type of strain describes the steric repulsion between a substituent on one end of a double bond (the '1'-position of the allyl system) and a substituent on the other end of the single bond adjacent to the double bond (the '3'-position). github.ioyork.ac.uk

Computational Chemistry and Mechanistic Investigations of Decahydroquinoline Synthesis and Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of electronic structure to predict reaction mechanisms and outcomes. For a molecule such as 4-ethenyl-1-propyldecahydroquinolin-4-ol, DFT is instrumental in mapping the potential energy surface of its synthesis, typically achieved through intramolecular cyclization reactions.

A plausible synthetic route involves the intramolecular cyclization of a precursor like an N-propyl-substituted amino-alkyne. DFT calculations can elucidate the step-by-step mechanism of this transformation. Researchers model the geometry and calculate the energy of the starting materials, any intermediates, the crucial transition states, and the final products. The pathway with the lowest energy barriers is the most likely to occur, thus defining the reaction's course and feasibility.

Stereoselectivity, which is critical for the decahydroquinoline (B1201275) core, is determined by comparing the energies of the transition states leading to different stereoisomers (e.g., cis- or trans-fused rings). A lower activation energy for one transition state over another implies a faster reaction rate, leading to the preferential formation of one stereoisomer. DFT calculations have successfully explained the observed high diastereoselectivity in base-promoted intramolecular aza-Michael addition reactions that form substituted perhydro-quinolines. researchgate.net Similarly, DFT has been used to study the hydrogenation of quinoline (B57606) to form the decahydroquinoline scaffold, providing insights into the stepwise reduction process. nih.gov

To predict the major product in the synthesis of this compound, one would compute the relative energies of the key transition states, as illustrated in the hypothetical table below.

| Reaction Pathway | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| trans-Decahydroquinoline Formation | TS-trans | 0.0 | Major Product |

| cis-Decahydroquinoline (B84933) Formation | TS-cis | +2.5 | Minor Product |

This table illustrates how DFT calculations can predict stereochemical outcomes. A lower relative energy for the transition state (TS-trans) indicates that the formation of the trans-fused decahydroquinoline ring system is kinetically favored.

Transition State Modeling for Understanding and Predicting Stereochemical Outcomes

Transition state (TS) modeling is a focused application of quantum chemical calculations, like DFT, aimed squarely at understanding kinetic phenomena, particularly stereoselectivity. The stereochemical configuration of this compound is determined during the ring-forming cyclization step. The final ratio of stereoisomers in a kinetically controlled reaction is dictated by the difference in the Gibbs free energies of activation (ΔG‡) of the competing transition states.

Computational chemists locate the precise three-dimensional structure of each transition state on the potential energy surface. These are saddle points, representing the maximum energy along the reaction coordinate. For the synthesis of the target molecule, this would involve modeling the transition states for the formation of the cis- and trans-fused bicyclic systems. The geometry of these transition states reveals the steric and electronic interactions that govern the stereochemical preference. For instance, steric clashes between the forming ring and the N-propyl group might destabilize one TS relative to another.

Studies on other intramolecular cycloadditions have shown that DFT calculations of transition state energies can effectively predict which stereoisomer will be predominantly formed. mdpi.com By analyzing the TS structures, researchers can rationalize why a particular facial attack or cyclization geometry is preferred, providing a predictive tool for designing new synthetic routes with high stereochemical control.

| Stereoisomeric Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|

| TS leading to (4R, 4aS, 8aR)-Isomer | 21.3 | ~98 : 2 |

| TS leading to (4S, 4aS, 8aR)-Isomer | 23.7 | Major : Minor |

This hypothetical data shows the calculated free energies of activation (ΔG‡) for two competing transition states. The ~2.4 kcal/mol difference corresponds to a high predicted selectivity for the (4R, 4aS, 8aR)-isomer, demonstrating the predictive power of transition state modeling.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

Once formed, this compound is not a static entity but a flexible molecule that can adopt numerous three-dimensional shapes, or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques perfectly suited for exploring this conformational landscape.

Molecular Mechanics (MM) employs classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. Because MM is computationally much faster than DFT, it can be used to perform extensive conformational searches, systematically exploring rotations around all single bonds (e.g., in the N-propyl and C4-ethenyl groups) and the ring-flipping of the decahydroquinoline core. This search identifies low-energy, stable conformers and provides their relative stabilities.

Molecular Dynamics (MD) simulations add a temporal dimension, solving Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent like water. arabjchem.org An MD simulation, typically run for nanoseconds to microseconds, reveals the dynamic behavior of the molecule, including the timescales of conformational changes and the flexibility of different molecular regions. nih.govmdpi.commdpi.com Key metrics from MD simulations include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or groups, highlighting the most flexible parts of the molecule, such as the termini of the alkyl and ethenyl chains.

| Molecular Region | Hypothetical RMSF (Å) | Inferred Flexibility |

|---|---|---|

| Decahydroquinoline Ring | 0.8 | Low (Rigid) |

| N-Propyl Group (Terminal CH3) | 2.1 | High |

| C4-Ethenyl Group | 1.7 | Moderate-High |

| C4-Hydroxyl Group | 1.4 | Moderate |

This table presents hypothetical Root Mean Square Fluctuation (RMSF) values from an MD simulation. Higher values for the N-propyl and C4-ethenyl groups indicate greater flexibility compared to the more rigid decahydroquinoline scaffold.

Together, these computational methods provide a comprehensive picture of the structure, synthesis, and behavior of this compound, guiding further experimental work and application.

Role of Decahydroquinoline Scaffolds As Synthetic Precursors and Chiral Building Blocks

Strategic Application in the Total Synthesis of Complex Natural Products

The decahydroquinoline (B1201275) nucleus is a recurring structural motif in a variety of alkaloids, many of which exhibit significant biological activity. Synthetic chemists have devised numerous strategies to construct this core and elaborate it into complex natural products.

Dendrobatid Alkaloids: Found in the skin of poison frogs, these alkaloids feature a decahydroquinoline core and display remarkable neurological activity. mdpi.comnih.gov The total synthesis of these compounds is a significant challenge that has spurred the development of innovative synthetic methods. For instance, the total syntheses of ent-cis-195A and cis-211A, two decahydroquinoline poison frog alkaloids, were achieved from a common key intermediate, showcasing a divergent synthetic approach. mdpi.comjcu.edunih.govnih.gov Interestingly, the absolute configuration of the decahydroquinoline core in cis-211A was found to be the mirror image of that in cis-195A, despite both being isolated from the same frog species. mdpi.comjcu.edunih.gov A key step in one synthesis of a decahydroquinoline alkaloid involved a highly stereoselective vinylogous Mukaiyama–Mannich reaction to establish the initial stereocenters. acs.orgacs.org

Lepadins: These marine alkaloids, isolated from tunicates, possess a cis-fused decahydroquinoline skeleton and have demonstrated cytotoxic, antimalarial, and enzyme-inhibiting activities. acs.org The enantioselective synthesis of lepadins A-D has been accomplished starting from a phenylglycinol-derived lactam, proceeding through a common cis-decahydroquinoline (B84933) intermediate. nih.gov A collective total synthesis of lepadins A–E and H was developed, featuring a green chemistry approach for the construction of the cis-fused decahydroquinoline core. acs.org The strategic manipulation of substituents on the decahydroquinoline framework allows for the synthesis of various members of the lepadin family. nih.gov

Gephyrotoxins: This class of Dendrobatid alkaloids is characterized by a tricyclic system that includes a decahydroquinoline core. blogspot.com An efficient formal total synthesis of (+)-gephyrotoxin has been reported, with a key step being the diastereoselective reduction of a chiral pyrrolidine (B122466) β-enamino ester. nih.gov Another notable synthesis of (-)-gephyrotoxin employed a diastereoselective intramolecular enamine/Michael cascade reaction to construct two rings and two stereocenters of the cis-fused decahydroquinoline system. blogspot.com The decahydroquinoline scaffold serves as a crucial heterocyclic precursor for the elaboration into the final complex structure of gephyrotoxin. grantome.comacs.org

Table 1: Examples of Natural Products Containing the Decahydroquinoline Scaffold

| Natural Product Class | Example | Source | Noted Biological Activity |

|---|---|---|---|

| Dendrobatid Alkaloids | cis-195A | Poison Frogs (Dendrobates sp.) | Neurological activity |

| Dendrobatid Alkaloids | Gephyrotoxin | Poison Frogs (Dendrobates sp.) | Neurological effects |

| Lepadins | Lepadin A | Marine Tunicates | Cytotoxicity against cancer cells |

| Lepadins | Lepadin D | Marine Tunicates | Antimalarial activity |

Utilization of Decahydroquinoline Intermediates in the Development of Novel Synthetic Methodologies

The pursuit of efficient routes to decahydroquinoline-containing natural products has led to the discovery and refinement of powerful synthetic methods. These methodologies often focus on the stereoselective construction of the bicyclic core.

Key strategies for synthesizing the decahydroquinoline skeleton include:

[4+2] and [3+3] Cycloaddition Reactions: These are among the most common methods for constructing the heterocyclic framework. researchgate.net

Intramolecular aza-Michael Reactions: This approach has been used in the diastereoselective synthesis of multisubstituted nitrogen-containing heterocycles. researchgate.net

Diastereoselective Reductions: The reduction of chiral enamino esters is a key step in several total syntheses. nih.gov

Cascade Reactions: Intramolecular cascade reactions have been effectively used to rapidly build the complex ring system. blogspot.com

For example, a three-component reaction of aldehydes, anilines, and 1-acetylcyclohexene (B1328911) in the presence of iodine provides a practical and attractive method for the diastereoselective synthesis of trans-endo-decahydroquinolin-4-one derivatives. nih.gov Furthermore, the stereoselective synthesis of decalin intermediates, which are structurally related to decahydroquinolines, has been advanced through strategies like intermolecular Diels-Alder reactions followed by epimerization. rsc.org The development of these synthetic tools not only facilitates the synthesis of known natural products but also opens avenues for the creation of novel decahydroquinoline analogs with potentially new biological functions. nih.gov

Table 2: Selected Synthetic Methodologies for Decahydroquinoline Construction

| Reaction Type | Key Features | Resulting Scaffold |

|---|---|---|

| Three-Component Reaction | One-pot, mild conditions, excellent yield | trans-endo-Decahydroquinolin-4-one |

| Vinylogous Mukaiyama–Mannich | Highly stereoselective, establishes ring fusion stereocenters | cis-Decahydroquinoline |

| Intramolecular Enamine/Michael Cascade | Forms two rings and two stereocenters in one step | cis-Fused Decahydroquinoline |

| Aza-Diels-Alder Reaction | Utilizes chiral zirconium catalysts for high enantioselectivity | Piperidine (B6355638) derivatives (precursors) |

Potential for Development of Chiral Catalysts and Ligands from Decahydroquinoline Frameworks

The inherent chirality and conformational rigidity of the decahydroquinoline scaffold make it an attractive candidate for the development of novel chiral ligands and catalysts for asymmetric synthesis. nih.gov Asymmetric catalysis is a powerful tool for the enantioselective construction of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries.

While specific examples of decahydroquinoline-based catalysts are still emerging, the principles of chiral ligand design suggest their potential. The nitrogen atom and the defined stereochemistry of the carbon skeleton could allow for effective coordination to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. The development of chiral catalysts often involves the synthesis of ligands with C2 symmetry, which reduces the number of possible isomeric metal complexes.

The development of novel chiral catalysts is an active area of research. For instance, chiral zirconium catalysts have been developed for asymmetric aza Diels-Alder reactions, and disulfonimide catalysts have been used for asymmetric Mukaiyama aldol (B89426) reactions. nih.govsigmaaldrich.com The exploration of decahydroquinoline frameworks as backbones for new chiral ligands and organocatalysts holds promise for the future of asymmetric synthesis. ualberta.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.